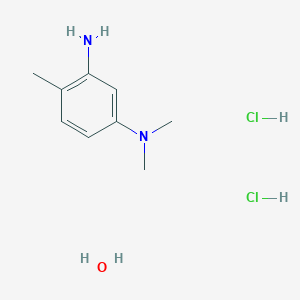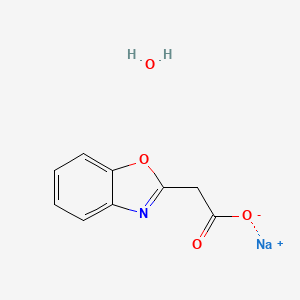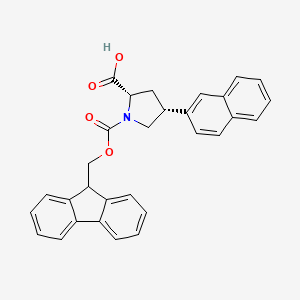![molecular formula C9H17NO3 B6286000 tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate CAS No. 1932101-73-9](/img/structure/B6286000.png)
tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate” is likely a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be a wide variety of groups .
Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate” would consist of a carbamate group attached to a cyclobutyl ring with a hydroxyl group at the 2-position. The stereochemistry indicates that the hydroxyl group and the carbamate group are on the same side of the cyclobutyl ring .Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amine and a carboxylic acid. They can also react with Grignard reagents to form ureas .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Use
tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate plays a pivotal role as an intermediate in the synthesis of complex organic molecules. It has been identified as a crucial compound for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, underscoring its importance in nucleoside chemistry and drug development. The crystal structure analysis of a closely related compound has provided insight into the molecular arrangement, facilitating the synthesis of these vital analogues (Ober et al., 2004).
Insecticide Analogue Creation
Research demonstrates its utility in generating spirocyclopropanated analogues of known insecticides, such as Imidacloprid and Thiacloprid, through a series of chemical reactions. This showcases the compound's versatility in agricultural chemistry, providing pathways to potentially more efficient and environmentally friendly pest control solutions (Brackmann et al., 2005).
Chromatographic Application
Furthermore, tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate-related structures have been studied for their effects in chromatographic separations, particularly in improving the analysis of polyaromatic hydrocarbons (PAHs) using cyclodextrin-modified mobile phases. This research hints at potential improvements in analytical methods for environmental monitoring and food safety assessments (Husain et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)



![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





